molecular formula C16H13N3O3 B7850701 2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid

2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid

Cat. No.: B7850701
M. Wt: 295.29 g/mol
InChI Key: LHBUIFUTXKSDRU-UHFFFAOYSA-N
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Description

2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve:

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines .

Scientific Research Applications

2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . By inhibiting these enzymes, the compound can exert anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to inhibit tyrosine kinases makes it a promising candidate for anticancer drug development .

Properties

IUPAC Name

2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-14(21)9-10-5-7-11(8-6-10)17-16-18-13-4-2-1-3-12(13)15(22)19-16/h1-8H,9H2,(H,20,21)(H2,17,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBUIFUTXKSDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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